

# Comparative Guide: Structural Analysis of 5-(4-aminophenyl)piperidin-2-one

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## Compound of Interest

Compound Name: 5-(4-aminophenyl)piperidin-2-one

CAS No.: 41216-10-8

Cat. No.: B6152779

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## Executive Summary

**5-(4-aminophenyl)piperidin-2-one** (CAS: 41216-10-8) is a critical pharmacophore scaffold, often utilized in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and Factor Xa inhibitors. Its structural integrity relies on the interplay between the semi-rigid piperidinone ring and the rotatable 4-aminophenyl moiety.

This guide compares the three primary methodologies for defining its solid-state structure: Single Crystal X-Ray Diffraction (SC-XRD), High-Resolution Powder X-Ray Diffraction (HR-PXRD), and DFT-Calculated Conformational Analysis. While SC-XRD remains the gold standard for absolute configuration, this guide evaluates why a hybrid approach is essential for drug development workflows.

## Structural & Chemical Context

The molecule features two competing hydrogen-bonding domains:<sup>[1]</sup>

- Lactam Core (Cis-Amide): Capable of forming

dimers or

chains.

- Aniline Moiety: A weak H-bond donor/acceptor that introduces lattice complexity and potential for polymorphism.

## Conformational Challenge

The piperidin-2-one ring typically adopts a distorted chair or half-chair (sofa) conformation. The position of the phenyl substituent at C5 creates steric strain, forcing the ring to adopt a specific pucker to minimize 1,3-diaxial interactions.

## Comparative Analysis of Analytical Methodologies

This section objectively compares the "performance" of analytical techniques in resolving the structure of **5-(4-aminophenyl)piperidin-2-one**.

### Table 1: Performance Benchmarking of Structural Analysis Methods

Feature	Method A: SC-XRD (Gold Standard)	Method B: HR- PXRD (High Throughput)	Method C: DFT + Rietveld (Computational)
Primary Output	3D Atom Coordinates (CIF), Absolute Config.	Bulk Phase ID, Crystallinity %	Energy Minimized Conformation
Sample Requirement	Single Crystal (>0.1 mm)	Polycrystalline Powder (~10 mg)	Molecular Structure File (.mol)
Resolution Limit	Atomic (< 0.8 Å)	Lattice Parameters (> 2.0 Å)	Theoretical (0 K)
Polymorph Sensitivity	Low (Analyzes one crystal)	High (Detects mixtures)	N/A (Predicts stability)
Turnaround Time	24–48 Hours	1–2 Hours	12–24 Hours (CPU dependent)
Critical Limitation	Requires high-quality crystal growth.	Cannot solve de novo structures easily without homology models.	Gas phase bias; ignores packing forces.

## Expert Insight: Why SC-XRD Wins for this Molecule

For **5-(4-aminophenyl)piperidin-2-one**, SC-XRD is non-negotiable initially. The torsion angle between the piperidinone ring and the phenyl group (

) dictates the packing efficiency. PXRD alone cannot distinguish between subtle conformational polymorphs (conformers) often seen in 5-substituted piperidines.

## Experimental Protocols

### Protocol A: Single Crystal Growth (The "Anti-Solvent" Method)

Objective: Grow diffraction-quality crystals suitable for Mo-K radiation.

- Dissolution: Dissolve 20 mg of **5-(4-aminophenyl)piperidin-2-one** in 2 mL of Methanol (MeOH). Sonicate for 5 mins to ensure full homogeneity.
- Filtration: Pass through a 0.45  $\mu$ m PTFE syringe filter into a narrow borosilicate vial (inner vial).
- Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Diisopropyl Ether (IPE) or Ethyl Acetate.
- Equilibration: Seal the outer jar. Allow vapor diffusion at 20°C for 7–14 days.
- Harvesting: Crystals typically form as colorless prisms. Mount on a Kapton loop using Paratone oil immediately to prevent desolvation.

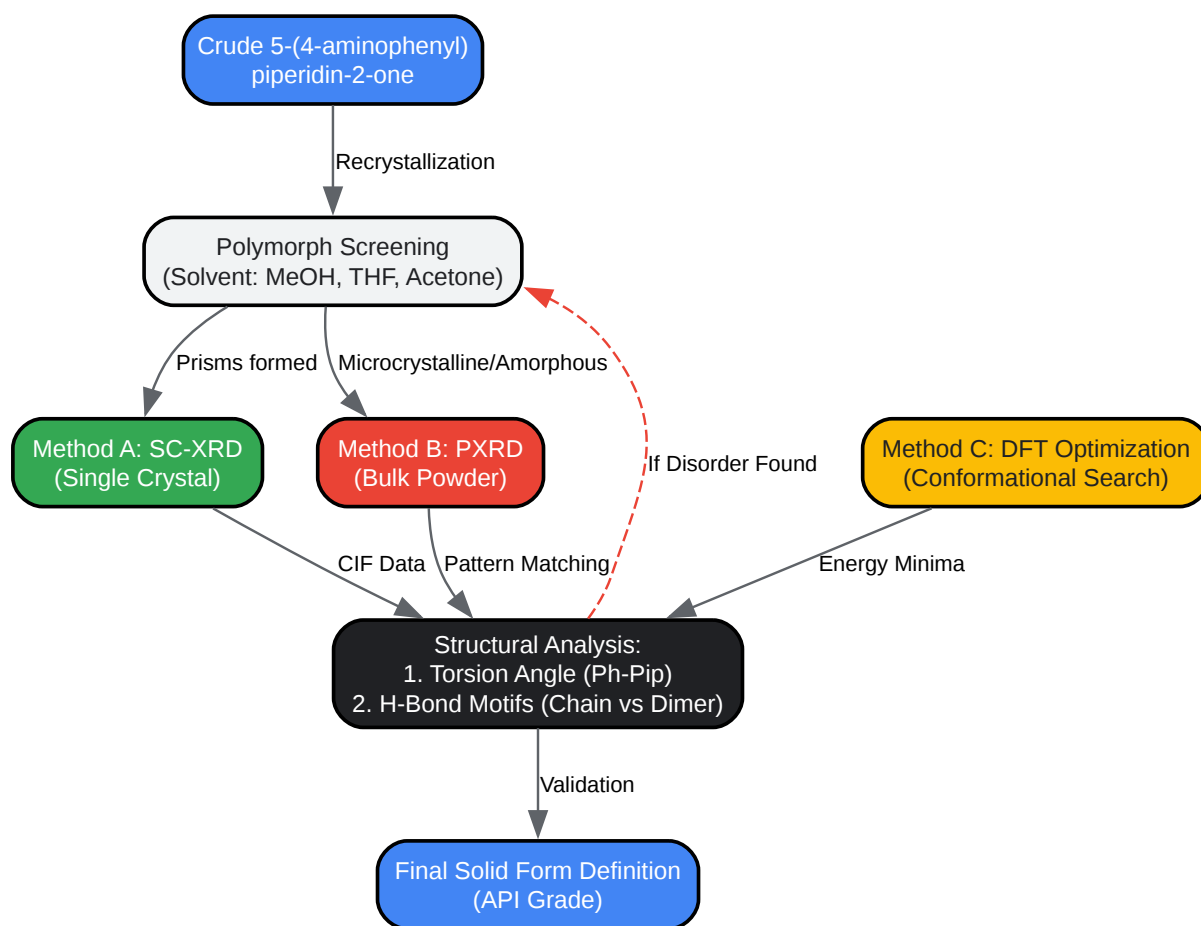
## Protocol B: Data Collection & Refinement Strategy

Context: Validating the H-bond network.

- Temperature: Collect data at 100 K (Cryostream). Room temperature data leads to high thermal ellipsoids on the aniline nitrogen, obscuring H-bond geometry.
- Resolution: Aim for 0.8 Å (Mo source).
- Refinement:
  - Refine the lactam hydrogen (N-H) freely if data quality permits.
  - Look for disorder in the piperidinone ring (C3-C4-C5 region), common in these derivatives.

## Structural Logic & Signaling Pathways

The following diagram illustrates the decision-making logic for characterizing the solid-state form of this intermediate, integrating experimental and computational steps.



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Figure 1: Integrated workflow for the solid-state characterization of piperidinone intermediates.

## Data Interpretation Guide

When analyzing the crystal structure of **5-(4-aminophenyl)piperidin-2-one**, researchers should verify the following structural motifs, which serve as quality control markers:

### The "Lactam" Synthons

- Expectation: The amide group (-CONH-) typically forms centrosymmetric dimers ( ) or infinite chains.

- Validation: Measure the

distance. It should be  $2.85 \pm 0.05 \text{ \AA}$ . If significantly longer ( $>3.0 \text{ \AA}$ ), suspect solvent inclusion or steric hindrance.

## Ring Pucker Analysis (Cremer-Pople Parameters)

- Expectation: The piperidinone ring is rarely planar.

- Metric: Calculate the puckering amplitude (

) and phase (

).

- Chair:

or

.

- Twist Boat:

.

- Relevance: The 5-phenyl substitution favors a distorted chair to place the bulky group in an equatorial position (

-orientation), minimizing energy.

## Chirality Check

- Crucial: Since the molecule has a chiral center at C5, check the Space Group.

- Racemic Synthesis: Expect P21/c or C2/c (Centrosymmetric).

- Chiral Synthesis: Expect P21 or P212121 (Non-centrosymmetric).

- Warning: If you synthesized a chiral batch but get P21/c, you have racemized your product.

## References

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- To cite this document: BenchChem. [Comparative Guide: Structural Analysis of 5-(4-aminophenyl)piperidin-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6152779/docs#comparative-guide-structural-analysis-of-5-4-aminophenyl-piperidin-2-one>]

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